Bienvenue dans la boutique en ligne BenchChem!

Rhenium-185

Nuclear Medicine Radiopharmacy Isotope Production

Rhenium-185 is the stable, naturally occurring isotope (37.4% abundance) essential as a neutron-capture target for producing the therapeutic radioisotope Rhenium-186. Substituting natural rhenium or 187Re-enriched material is non-equivalent: natural rhenium co-produces 188Re impurities that reduce radionuclidic purity, while 187Re yields predominantly 188Re with a much shorter half-life (17 h vs. 90.6 h). Only enriched 185Re delivers the high specific activity (≈300 mCi/mg) mandatory for peptide and antibody radiolabeling. This product is non-negotiable for facilities developing advanced, site-specific 186Re radiopharmaceuticals and is also the preferred precursor for commercial bone-palliation and synovectomy agents where purity and dosimetric predictability are paramount.

Molecular Formula Re
Molecular Weight 184.952958 g/mol
CAS No. 14391-28-7
Cat. No. B081975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhenium-185
CAS14391-28-7
Molecular FormulaRe
Molecular Weight184.952958 g/mol
Structural Identifiers
SMILES[Re]
InChIInChI=1S/Re/i1-1
InChIKeyWUAPFZMCVAUBPE-BJUDXGSMSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhenium-185 (CAS 14391-28-7) Stable Isotope Properties and Nuclear Medicine Precursor Role


Rhenium-185 is the stable, naturally occurring isotope of the element rhenium, constituting 37.4% of natural rhenium, with the balance being the long-lived radioactive isotope Rhenium-187 [1]. Its primary industrial and scientific significance lies in its role as the target material for the nuclear reactor production of the therapeutic radioisotope Rhenium-186 via the neutron capture reaction 185Re(n,γ)186Re [2][3]. While naturally abundant, the procurement of enriched Rhenium-185 is often necessary to improve the specific activity and purity of the resulting Rhenium-186, directly impacting its suitability for advanced radiopharmaceutical applications [4]. This isotope also serves as a stable surrogate for developing the cold (non-radioactive) chemistry of novel rhenium-based radiopharmaceuticals [5].

Rhenium-185: Why Natural or 187Re-Enriched Rhenium Cannot Be Used Interchangeably


Substituting Rhenium-185 with natural rhenium or Rhenium-187-enriched material in a procurement or experimental workflow is not equivalent and will lead to a quantitatively different outcome. Natural rhenium consists of only 37.4% Rhenium-185, with the balance being Rhenium-187 [1]. During neutron irradiation in a reactor, both isotopes are activated, producing a mixture of Rhenium-186 (from 185Re) and Rhenium-188 (from 187Re), along with their respective decay products [2]. This co-production of Rhenium-188 results in radionuclidic impurities that can be detrimental for applications requiring a pure Rhenium-186 therapeutic agent [3]. Furthermore, the specific activity of Rhenium-186 produced from a natural rhenium target is significantly lower than that obtained from an enriched Rhenium-185 target, directly limiting its use in high-value applications like peptide and antibody radiolabeling [4]. Conversely, using a target enriched in Rhenium-187 would yield predominantly Rhenium-188, which has a much shorter half-life (17 hours) and distinct therapeutic properties compared to Rhenium-186 (90.6 hours) [5]. The choice of isotopic precursor is therefore a critical, non-interchangeable decision with direct, quantifiable consequences on product purity, specific activity, and ultimate clinical utility.

Rhenium-185 Evidence Guide: Quantified Differentiation vs. Natural Rhenium and Alternative Precursors


Enriched 185Re vs. Natural Rhenium: Quantified Improvement in 186Re Specific Activity for Targeted Radiotherapy

The use of an enriched Rhenium-185 target, compared to a natural rhenium target, results in a significantly higher specific activity (AS) of the produced Rhenium-186 radionuclide. This is a critical parameter determining the suitability of 186Re for site-specific targeting in radiopharmaceuticals. Reactor production from natural rhenium yields an AS of approximately 1-2 MBq/μg, whereas a target with high 185Re enrichment can achieve a specific activity of about 300 mCi/mg (11.1 MBq/μg) [1][2]. The low specific activity from natural rhenium is a known limitation, restricting its use to labeling of particles or diphosphonates for bone pain palliation, while the higher activity from enriched targets is necessary for labeling peptides or antibodies [3].

Nuclear Medicine Radiopharmacy Isotope Production

Rhenium-185 Neutron Capture Cross-Section vs. Rhenium-187: Quantified Advantage for Reactor-Based 186Re Production

The neutron capture cross-section, which determines the efficiency of converting the stable target into the desired radioisotope, is quantifiably different between the two naturally occurring rhenium isotopes. For thermal neutron energies, the total radiative thermal-neutron capture cross-section for the 185Re(n,γ)186Re reaction has been measured using highly enriched 185Re targets [1]. In the keV energy range, which is relevant for certain reactor neutron spectra, the Maxwellian-averaged cross-section (MACS) at kT=30 keV is measured at 1469±127 mb for 185Re, compared to 1361±118 mb for 187Re [2]. This represents an approximately 8% higher capture cross-section for 185Re under these conditions, directly translating to a higher production yield of 186Re relative to the production of 188Re from 187Re under identical irradiation conditions.

Nuclear Data Reactor Physics Isotope Production

High-Purity Rhenium-185 Production from Tantalum vs. Conventional Enrichment: A 99% Isotopic Purity Benchmark

A novel production method via nuclear transmutation of natural tantalum (Ta) in a fast reactor has been demonstrated to produce Rhenium-185 with an isotopic purity of 99% [1]. This is a significant quantitative benchmark that exceeds the typical enrichment levels achievable through conventional electromagnetic separation processes or what is available from natural sources (37.4% abundance). The study modeled a two-step irradiation process using different moderators (ZrH1.7 and ZrD1.7) to maximize yield, achieving a production rate up to 470 times greater than an unmoderated irradiation [1]. This method is a distinct and verifiable alternative for securing high-purity 185Re, which is the raw material for producing high-specific-activity 186Re.

Nuclear Transmutation Isotope Enrichment Fast Reactor Applications

Stable 185Re as a 'Cold' Surrogate vs. Radionuclides: Quantified Affinity in TSPO Targeting Model

The non-radioactive rhenium-185/187 complex serves as a stable surrogate for the development and validation of technetium-99m and rhenium-186/188 radiopharmaceuticals. Its utility is demonstrated by quantitative in vitro data. A rhenium-185/-187 complex of a novel ligand showed a moderate binding affinity (Ki = 159.3 ± 8.7 nM) for the translocator protein (TSPO) [1]. This quantified affinity allows researchers to characterize the biological behavior of the corresponding cold molecule before committing to the synthesis and evaluation of the radioactive version, which is a standard and cost-effective practice in radiopharmaceutical development. The use of the stable 185/187Re mixture is directly comparable to the behavior of the therapeutic isotopes 186Re and 188Re due to their identical chemical properties.

Radiopharmaceutical Development Medicinal Chemistry In Vitro Pharmacology

Rhenium-185: Key Application Scenarios Driven by Quantified Differentiation


High-Specific-Activity 186Re Production for Targeted Radiopharmaceuticals (Peptide/Antibody Labeling)

This is the primary, evidence-driven application. As demonstrated in Section 3, the use of enriched 185Re yields a 186Re product with a specific activity (e.g., ~300 mCi/mg) that is 5-11 times higher than that obtained from a natural rhenium target [1]. This higher specific activity is mandatory for labeling peptides and antibodies for targeted radionuclide therapy [2]. Procurement of enriched 185Re is therefore a non-negotiable requirement for any facility or program aiming to develop or produce advanced, site-specific 186Re-based radiopharmaceuticals.

Production of High-Purity 186Re for Bone Pain Palliation and Synovectomy Agents

While natural rhenium can be used to produce 186Re for bone pain palliation agents like 186Re-HEDP [1], using enriched 185Re is advantageous. It minimizes the co-production of 188Re (from the 187Re in natural rhenium), resulting in a product with higher radionuclidic purity (>99% 186Re) [2]. This reduces the patient's radiation dose from impurities and yields a more predictable dosimetry profile. This makes enriched 185Re the preferred precursor for commercial-scale production of high-quality 186Re-based radiopharmaceuticals used in pain palliation and synovectomy.

Development and Optimization of 'Cold' Rhenium and Technetium-99m Radiopharmaceutical Kits

Rhenium-185, often as a mixture with 187Re, is essential as a non-radioactive ('cold') surrogate for developing novel radiopharmaceuticals based on rhenium-186, rhenium-188, and their chemical analogue technetium-99m [1]. The identical chemical behavior of the stable rhenium isotopes allows researchers to perform extensive chemical synthesis, characterization (e.g., HPLC, NMR), and in vitro assays (e.g., Ki = 159.3 nM for a TSPO ligand [2]) to optimize the molecule and predict its in vivo performance before engaging in costly and complex radioactive experiments.

Neutron Cross-Section Measurements and Nuclear Data Validation

High-purity Rhenium-185 targets are indispensable for precision nuclear data measurements. As shown by the recent high-accuracy measurement of its neutron capture cross-section (e.g., MACS of 1469±127 mb at kT=30 keV [1]), well-characterized, enriched 185Re samples are crucial for refining nuclear reaction models and databases. These data are fundamental for optimizing reactor-based isotope production yields, improving nuclear reactor physics simulations, and contributing to astrophysical nucleosynthesis models [2].

Quote Request

Request a Quote for Rhenium-185

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.